propyl 4-(pentanoylamino)benzoate

Description

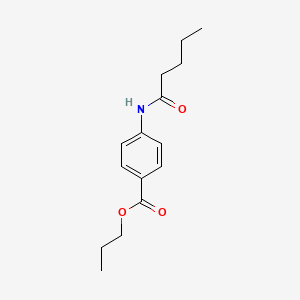

Propyl 4-(pentanoylamino)benzoate is an alkyl benzoate derivative with a pentanoylamino (valerylamino) substituent at the para position of the benzene ring. Its structure consists of:

- A benzoic acid backbone esterified with a propyl group.

- A pentanoylamino group (-NH-CO-C₄H₉) at the 4-position of the aromatic ring.

Properties

IUPAC Name |

propyl 4-(pentanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPIKYDOYUXDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(pentanoylamino)benzoate typically involves the esterification of 4-(pentanoylamino)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods involving lipases. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized enzymes on polymer supports can enhance the catalytic activity and allow for the reuse of the catalyst, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pentanoylamino)benzoic acid and propanol.

Reduction: The carbonyl group in the pentanoylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 4-(pentanoylamino)benzoic acid and propanol.

Reduction: The corresponding alcohol derivative of the pentanoylamino group.

Substitution: Various substituted derivatives of the aromatic ring, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 4-(pentanoylamino)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying esterification and hydrolysis reactions.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of propyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active 4-(pentanoylamino)benzoic acid, which can then interact with biological targets. The pentanoylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Benzoates with Amino/Amide Substituents

Ethyl 4-(Dimethylamino)Benzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Key Properties: Exhibits high reactivity in resin cements due to its dimethylamino group, promoting a higher degree of conversion (DC) compared to methacrylate-based co-initiators . Enhanced physical properties (e.g., flexural strength) in resin systems, particularly with a 1:2 camphorquinone (CQ)/amine ratio . Less influenced by diphenyliodonium hexafluorophosphate (DPI) compared to methacrylate derivatives .

Propyl 4-[(3-Bromobenzoyl)Amino]Benzoate

- Molecular Formula: C₁₇H₁₆BrNO₃

- Key Properties :

Propyl 4-[(4-Butoxybenzoyl)Amino]Benzoate

- Molecular Formula: C₂₁H₂₅NO₄

Herbicidal Propyl Benzoates

Pyribambenz-Propyl

Structural and Functional Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Application/Property |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino | Resin curing agent |

| Propyl 4-(pentanoylamino)benzoate | C₁₅H₂₁NO₃ | ~263.34 | Pentanoylamino | Research applications (inferred) |

| Propyl 4-[(3-bromobenzoyl)amino]benzoate | C₁₇H₁₆BrNO₃ | 362.22 | 3-Bromobenzoylamino | Synthetic intermediate |

| Pyribambenz-propyl | C₂₃H₂₆N₂O₅ | 410.47 | Dimethoxypyrimidinyloxy | Herbicide |

Research Findings and Mechanistic Insights

- Reactivity in Resin Systems: Amino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate) outperform methacrylate derivatives in polymerization efficiency, with DPI further enhancing properties in methacrylate systems .

- Hydrophobic Groups (e.g., butoxy in ): Improve lipid compatibility but may limit water-based applications.

- Toxicology : Alkyl benzoates (methyl, ethyl, propyl) generally exhibit low acute toxicity, though profiles vary with alkyl chain length and substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.